BenchChemオンラインストアへようこそ!

Rel-(1s,3s)-1-methylcyclobutane-1,3-diamine

conformational analysis drug design pharmacophore geometry

Rel-(1s,3s)-1-methylcyclobutane-1,3-diamine (CAS 2231664-28-9, molecular formula C₅H₁₂N₂, molecular weight 100.16 g/mol) is a chiral, cis-configured cyclobutane-1,3-diamine derivative bearing a methyl substituent at the 1-position. The compound belongs to the class of sterically constrained 1,3-diamines, a scaffold family recognized for its utility in drug discovery due to the inherent puckered conformation and restricted rotational freedom of the four-membered carbocycle.

Molecular Formula C5H12N2
Molecular Weight 100.16 g/mol
Cat. No. B15227243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRel-(1s,3s)-1-methylcyclobutane-1,3-diamine
Molecular FormulaC5H12N2
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESCC1(CC(C1)N)N
InChIInChI=1S/C5H12N2/c1-5(7)2-4(6)3-5/h4H,2-3,6-7H2,1H3
InChIKeySBBAGNHPQWRXMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rel-(1s,3s)-1-Methylcyclobutane-1,3-diamine: A Conformationally Constrained cis-Cyclobutane Diamine Building Block


Rel-(1s,3s)-1-methylcyclobutane-1,3-diamine (CAS 2231664-28-9, molecular formula C₅H₁₂N₂, molecular weight 100.16 g/mol) is a chiral, cis-configured cyclobutane-1,3-diamine derivative bearing a methyl substituent at the 1-position . The compound belongs to the class of sterically constrained 1,3-diamines, a scaffold family recognized for its utility in drug discovery due to the inherent puckered conformation and restricted rotational freedom of the four-membered carbocycle [1]. The cyclobutane-1,3-diamine motif has been clinically validated through Pfizer's FDA-approved JAK1 inhibitor abrocitinib, which incorporates a cis-diaminocyclobutane core, and has been the subject of extensive patent activity by Incyte Corporation claiming cyclobutane and methylcyclobutane derivatives as Janus kinase inhibitors [2].

Why Rel-(1s,3s)-1-Methylcyclobutane-1,3-diamine Cannot Be Replaced by Generic Cyclic or Acyclic Diamine Alternatives


Generic substitution of Rel-(1s,3s)-1-methylcyclobutane-1,3-diamine with alternative diamines—including unsubstituted cyclobutane-1,3-diamine, the trans-diastereomer, piperazine, or flexible acyclic 1,3-diamines—is not chemically equivalent because the specific combination of (i) cis-1,3-disposition of the amine groups on a rigid cyclobutane scaffold, (ii) the 1-methyl substituent introducing both steric bulk and a quaternary carbon center, and (iii) the resultant zero rotatable bonds collectively define a unique conformational space that directly dictates pharmacophore geometry, metal coordination capacity, and metabolic stability [1][2]. X-ray crystallographic analysis demonstrates that cis-1,3-diaminocyclobutane derivatives occupy a distinct region of N–N distance and angular parameter space (r ≈ 2.84 Å, θ ≈ 0°) that differs fundamentally from both the trans-isomer (r ≈ 4.26 Å) and classical diamine scaffolds such as piperazine and 4-aminopiperidine [1]. The methyl group further differentiates this compound by increasing lipophilicity and molecular volume relative to the parent cyclobutane-1,3-diamine (MW 86.14 → 100.16 g/mol), altering both pharmacokinetic and binding properties in ways that cannot be recapitulated by simple analog selection .

Quantitative Differentiation Evidence for Rel-(1s,3s)-1-Methylcyclobutane-1,3-diamine Versus Key Comparators


Conformational Geometry: cis-1,3-Diaminocyclobutane vs. trans-Isomer and Classical Diamine Scaffolds (X-ray Crystallography)

X-ray crystallographic data for the cis-1,3-diaminocyclobutane scaffold (the core structure shared by Rel-(1s,3s)-1-methylcyclobutane-1,3-diamine) reveal an inter-nitrogen distance (r) of approximately 2.84 Å with a coplanar orientation of the amine vectors (θ ≈ 0°), placing it in the same region of conformational space as piperazine-based drugs such as zopiclone and aripiprazole [1]. In contrast, the trans-1,3-diaminocyclobutane isomer exhibits a substantially larger N–N distance of approximately 4.26 Å with θ ≈ 177–180°, corresponding to a fully extended, anti-coplanar orientation [1]. The 1-methyl substituent on Rel-(1s,3s)-1-methylcyclobutane-1,3-diamine introduces additional steric constraint at the quaternary carbon center, further rigidifying the scaffold beyond what is achievable with the unsubstituted cis-1,3-diaminocyclobutane [2].

conformational analysis drug design pharmacophore geometry

Methyl Substitution Effect: Physicochemical Differentiation from Unsubstituted Cyclobutane-1,3-diamine

Rel-(1s,3s)-1-methylcyclobutane-1,3-diamine (MW 100.16 g/mol, C₅H₁₂N₂) incorporates a methyl group at the 1-position, creating a quaternary carbon center absent in the parent cyclobutane-1,3-diamine (MW 86.14 g/mol, C₄H₁₀N₂) . While experimental logP and pKa values for the 1-methyl derivative have not been published, the unsubstituted cyclobutane-1,3-diamine has a predicted XLogP3 of -1.0, zero hydrogen-bond rotatable bonds, and two hydrogen-bond donors and acceptors . The addition of the methyl group is expected to increase logP by approximately 0.5–0.7 units (based on the Hansch π constant for aliphatic methyl, ≈ 0.5) and increase the pKa of the adjacent amine due to the electron-donating inductive effect of the methyl substituent [1]. The quaternary carbon at C-1 also eliminates the possibility of metabolic oxidation at that position, a vulnerability present in the unsubstituted analog [2].

physicochemical properties lipophilicity medicinal chemistry

Clinical Scaffold Validation: FDA-Approved Abrocitinib Incorporates the cis-Cyclobutane-1,3-diamine Core

The cis-cyclobutane-1,3-diamine scaffold—the exact core topology of Rel-(1s,3s)-1-methylcyclobutane-1,3-diamine—has been clinically and commercially validated through Pfizer's abrocitinib (Cibinqo®), an FDA-approved JAK1 inhibitor for atopic dermatitis [1]. Abrocitinib's synthesis relies on a late-stage Lossen rearrangement to install the cis-diaminocyclobutane moiety, highlighting the synthetic accessibility and pharmaceutical relevance of this scaffold [1]. Additionally, Incyte Corporation's patent family (US2015/0087662) explicitly claims cyclobutane and methylcyclobutane derivatives as JAK inhibitors, demonstrating that the 1-methyl substitution pattern is of specific industrial interest for kinase-targeted therapeutics [2]. Notably, nine FDA-approved drugs contain the cyclobutane structural motif, underscoring the broader pharmaceutical acceptability of this ring system .

JAK inhibitor drug discovery scaffold validation

Stereochemical Differentiation: cis-(1s,3s) Configuration Enables Bidentate Coordination and Bifunctional Organocatalysis

The cis-(1s,3s) relative stereochemistry of Rel-(1s,3s)-1-methylcyclobutane-1,3-diamine places both amine groups on the same face of the cyclobutane ring, enabling bidentate coordination to metal centers or simultaneous dual hydrogen-bonding interactions required for bifunctional organocatalysis [1]. Chiral cyclobutane-containing 1,3-diamines have been demonstrated as precursors to thiourea-based bifunctional organocatalysts capable of asymmetric transformations, with the rigid cyclobutane scaffold providing superior stereochemical communication between the catalyst and substrate compared to more flexible diamine-derived thioureas [1]. The trans-(1s,3r) diastereomer, by contrast, projects the amine groups to opposite faces of the ring, precluding effective bidentate coordination and fundamentally altering the geometry of any derived metal complex or organocatalyst [2]. The (1s,3s) configuration thus represents a structurally defined stereochemical input that is not interchangeable with the trans isomer for coordination chemistry applications [2].

asymmetric catalysis organocatalysis metal coordination

Rotational Restriction: Zero Rotatable Bonds vs. Flexible Acyclic 1,3-Diamines

Rel-(1s,3s)-1-methylcyclobutane-1,3-diamine possesses zero rotatable bonds, a consequence of the cyclobutane ring framework shared with the parent cyclobutane-1,3-diamine . This contrasts sharply with acyclic 1,3-diamine alternatives such as 1,3-diaminopropane (3 rotatable bonds) or N,N'-dimethyl-1,3-propanediamine (4 rotatable bonds), which sample multiple low-energy conformations in solution [1]. The entropic penalty for binding to a biological target or metal center is therefore substantially lower for the cyclobutane scaffold, a principle quantified in the drug design literature where each freely rotatable bond is estimated to cost approximately 0.5–1.5 kcal/mol in binding free energy upon conformational restriction [2]. The 1-methyl substitution further eliminates any conformational ambiguity at C-1 by creating a quaternary center, locking the methyl group orientation relative to the cyclobutane ring .

conformational restriction entropy drug design

Optimal Application Scenarios for Rel-(1s,3s)-1-Methylcyclobutane-1,3-diamine in Research and Industrial Procurement


JAK Kinase Inhibitor Lead Optimization Programs

Medicinal chemistry teams pursuing JAK family kinase inhibitors should prioritize Rel-(1s,3s)-1-methylcyclobutane-1,3-diamine as a core scaffold based on the validated precedent of abrocitinib and Incyte's patent coverage of methylcyclobutane JAK inhibitors . The cis-1,3-diamine geometry places the amine vectors in the same conformational space as piperazine-based drugs (r ≈ 2.84 Å, θ ≈ 0°) while the 1-methyl group provides an additional vector for hydrophobic pocket occupancy or modulation of physicochemical properties [1]. The quaternary carbon at C-1 blocks oxidative metabolism at that site, potentially addressing a metabolic soft spot present in unsubstituted cyclobutane-1,3-diamine derivatives [2].

Chiral Bifunctional Organocatalyst Development

For asymmetric synthesis groups developing thiourea- or squaramide-based bifunctional organocatalysts, Rel-(1s,3s)-1-methylcyclobutane-1,3-diamine offers the rigid cis-1,3-diamine geometry essential for simultaneous dual hydrogen-bond donor activation of electrophilic substrates [3]. The cyclobutane scaffold has been demonstrated to provide effective stereochemical communication in organocatalytic transformations, and the 1-methyl substituent introduces an additional stereochemical element that can be exploited for diastereocontrol in catalyst-substrate interactions [3].

Conformationally Constrained Metal-Ligand Complex Design

Coordination chemists designing metal complexes for catalysis or imaging applications should select the cis-(1s,3s) diastereomer specifically, as the co-facial arrangement of the amine groups enables bidentate chelation to transition metals (e.g., Ni, Pd, Ir) that the trans isomer cannot support [1][3]. The defined N–N distance of approximately 2.84 Å and the inherent rigidity of the cyclobutane framework provide predictable coordination geometry, advantageous for the rational design of enantioselective metal catalysts where ligand flexibility undermines stereochemical outcomes [1].

Building Block for Orthogonally Protected Diamine Libraries

Medicinal chemistry groups constructing diversity-oriented libraries of diamine-containing compounds can leverage the demonstrated orthogonal protection chemistry of 1-methylcyclobutane-1,3-diamines to enable sequential functionalization of the two amine groups [4]. This capability allows chemoselective derivatization—for example, installing a sulfonamide at one amine and an amide or urea at the other—without protecting group incompatibility, a synthetic advantage over symmetrical diamines that require statistical or chromatographic separation of mono- vs. di-functionalized products [4].

Quote Request

Request a Quote for Rel-(1s,3s)-1-methylcyclobutane-1,3-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.